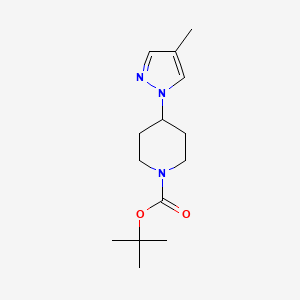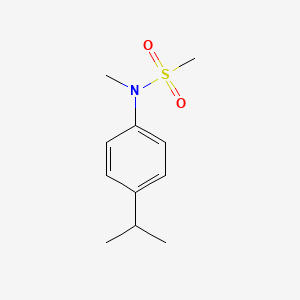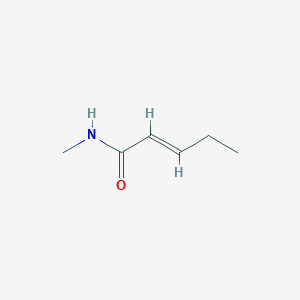![molecular formula C28H23N3O B7549872 (3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one](/img/structure/B7549872.png)
(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one is a chemical compound that belongs to the indole family. It has been studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and preventing the formation of new blood vessels that supply nutrients to the tumor. It also works by inhibiting the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to have a positive effect on the immune system and improve the overall health of animals in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one in laboratory experiments is its ability to inhibit the growth of cancer cells and fungi. This makes it a potentially useful compound for the development of new drugs to treat cancer and fungal infections. However, one of the limitations of using this compound in laboratory experiments is the limited availability of the compound and the high cost of synthesis.
Orientations Futures
There are several future directions for the study of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one. One direction is to study the compound's mechanism of action in more detail to understand how it works at a molecular level. Another direction is to study the compound's potential use in the treatment of other diseases, such as bacterial infections and inflammation. Additionally, future studies could investigate the potential of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of ((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one involves the reaction of indole-2,3-dione with benzyl hydrazine and benzaldehyde. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
((3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one has been studied for its potential use in various scientific research applications. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
(3E)-1-benzyl-3-[benzyl(phenyl)hydrazinylidene]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c32-28-27(25-18-10-11-19-26(25)30(28)20-22-12-4-1-5-13-22)29-31(24-16-8-3-9-17-24)21-23-14-6-2-7-15-23/h1-19H,20-21H2/b29-27+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVLHTVLBDDPDP-ORIPQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NN(CC4=CC=CC=C4)C5=CC=CC=C5)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N\N(CC4=CC=CC=C4)C5=CC=CC=C5)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)

![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)


![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)


![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)